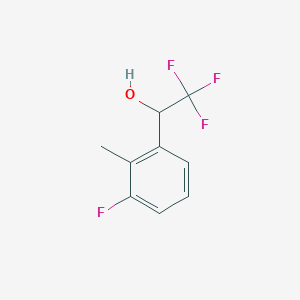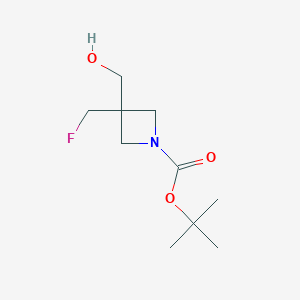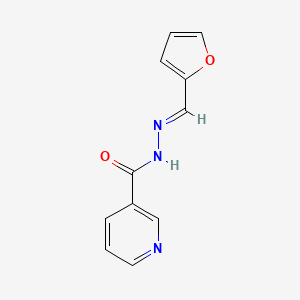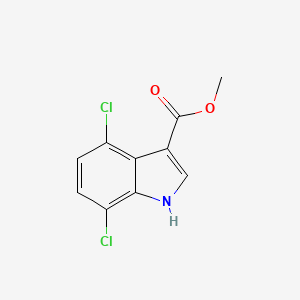
Methyl 4,7-Dichloroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-Dichloroindole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of chlorine atoms at the 4 and 7 positions of the indole ring and a carboxylate group at the 3 position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-Dichloroindole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest product yields are achieved using tetrazole-1-acetic acid as the ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Industrial production would likely optimize reaction conditions to maximize yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-Dichloroindole-3-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Nucleophilic substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative, while oxidation can produce an indole-3-carboxylic acid.
Scientific Research Applications
Methyl 4,7-Dichloroindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,7-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4,6-Dimethoxyindole-7-thiosemicarbazone derivatives: Evaluated for anticholinesterase properties.
Uniqueness
Methyl 4,7-Dichloroindole-3-carboxylate is unique due to the presence of chlorine atoms at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,7-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |
InChI Key |
XQUJJJGOKFKDED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



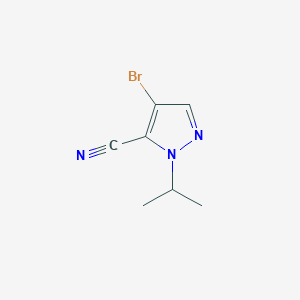
![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)

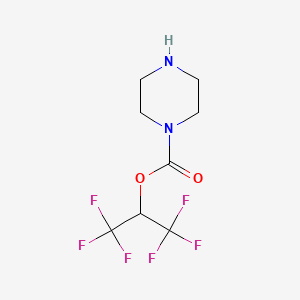
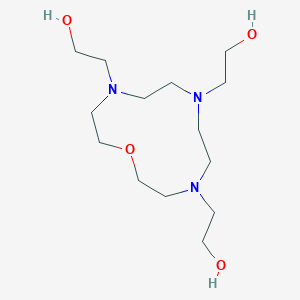
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

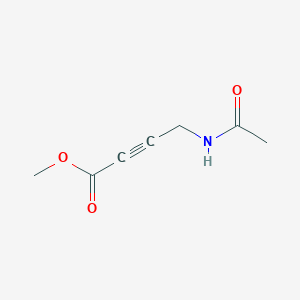
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
